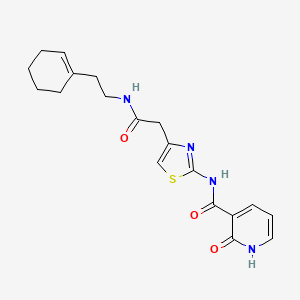

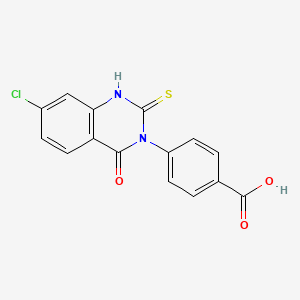

![molecular formula C12H17Cl2N3 B2524431 3-[甲基(吡咯烷-3-基)氨基]苯甲腈二盐酸盐 CAS No. 1955547-44-0](/img/structure/B2524431.png)

3-[甲基(吡咯烷-3-基)氨基]苯甲腈二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves several steps, including the formation of intermediates and the use of catalytic and stereoselective methods. For instance, the stereoselective synthesis of a key intermediate for a fluoroquinolone antibiotic is described, involving catalytic asymmetric hydrogenation and S(N)2 substitution reactions with high yields and stereoselectivity . Another paper discusses the synthesis of substituted benzamide/benzene sulfonamide derivatives with anticancer properties, using mesitylene sulfonyl hydroxylamine as an aminating agent and sodium borohydride for reduction .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques, including IR, UV-Visible, 1H and 13C NMR, and X-ray crystallography . These methods provide detailed information about the molecular framework and the spatial arrangement of atoms within the compounds.

Chemical Reactions Analysis

The papers describe several chemical reactions, including 1,3-dipolar addition, oxidative coupling, and substitution reactions. For example, the 1,3-dipolar addition of a dipole to a thienopyridine dioxide yields pyrroline and pyrrolidine derivatives, which can undergo further transformations such as dehydrohalogenation and substitution to produce various nitriles and ethoxy derivatives . Oxidative coupling reactions coordinated to palladium(II) are also reported, leading to the formation of complexes with potential biological relevance .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are influenced by their molecular structures and the nature of their substituents. Compounds with naphthalimide moieties exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, with their behavior depending on solvent polarity . The reactivity of the compounds in the presence of palladium(II) suggests potential applications in catalysis and synthesis of biologically active molecules .

科学研究应用

合成和化学性质

- 研究人员探索了与 3-[甲基(吡咯烷-3-基)氨基]苯甲腈相关的化合物的化学反应和性质。例如,戴维斯、韦克菲尔德和沃德尔 (1992) 描述了通过 β-(锂代甲基)偶氮与苯甲腈反应合成吡咯并吡啶、-喹啉、-吡嗪、-喹喔啉和 -嘧啶,突出了此类反应在合成各种腈和 β-甲基偶氮方面的多功能性 (Davis, Wakefield, & Wardell, 1992)。

在成像和诊断中的应用

- 岛田等人 (2016) 研究了基于 3-[5-(吡啶-2-基)-2H-四唑-2-基]苯甲腈类似物的新型放射性配体,用于代谢型谷氨酸受体亚型 5 (mGluR5) 的 PET 成像,展示了其在大脑成像和神经疾病研究中的潜力 (Shimoda et al., 2016)。

药理学应用

- 研究人员已经探索了与 3-[甲基(吡咯烷-3-基)氨基]苯甲腈在结构上相似的化合物的药理学性质。艾普利等人 (1980) 对 2,2-二烷基-5-芳基-3-吡啶基吡咯烷的药理学性质进行了研究,这可能为了解相关化合物的潜在应用提供见解 (Aeppli et al., 1980)。

先进的合成技术

- 纳格尔和内登 (1997) 研究的吡咯烷衍生物的先进合成方法可以为合成 3-[甲基(吡咯烷-3-基)氨基]苯甲腈等化合物提供有价值的见解。他们关于非对映异构体衍生物及其在不对称合成中的应用的工作尤其具有相关性 (Nagel & Nedden, 1997)。

潜在的抗癌应用

- 雷达等人 (2011) 关于 N-[(3-(1H-吡咯-1-基)甲基]-5,6-二氢吡啶-1(2H)-基)苯甲酰胺/苯磺酰胺作为抗癌剂的研究表明,3-[甲基(吡咯烷-3-基)氨基]苯甲腈的结构类似物在癌症治疗中可能很有前景 (Redda et al., 2011)。

环境和制药应用

- 贝林和居拉卡 (2005) 关于使用甲基 3-氨基-3-(吡啶-3-基)丙酸二盐酸盐作为离子对试剂进行环境和制药样品中的金属分析的研究为类似化合物在分析化学中的用途提供了视角 (Belin & Gülaçar, 2005)。

作用机制

The mechanism of action of this compound is not clear from the available information. Pyrrolidine derivatives are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

安全和危害

属性

IUPAC Name |

3-[methyl(pyrrolidin-3-yl)amino]benzonitrile;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-15(12-5-6-14-9-12)11-4-2-3-10(7-11)8-13;;/h2-4,7,12,14H,5-6,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFUEWFZEXCUCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C2=CC=CC(=C2)C#N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2524362.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2524369.png)

![6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2524370.png)